Product packaging for Bis-Cbz-cyclen(Cat. No.:CAS No. 294-90-6)

Bis-Cbz-cyclen

Cat. No.: B123705
CAS No.: 294-90-6
M. Wt: 172.27 g/mol
InChI Key: QBPPRVHXOZRESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Macrocyclic Polyamine Scaffold

The significance of 1,4,7,10-Tetraazacyclododecane lies in its distinct architecture as a macrocyclic polyamine. mdpi.comnih.gov The cyclen framework consists of a twelve-membered ring containing four nitrogen atoms, which creates a pre-organized cavity ideal for chelating metal ions. ontosight.ai This pre-organization contributes to the formation of metal complexes with exceptional thermodynamic stability and kinetic inertness compared to their linear, acyclic counterparts. mdpi.comopen.ac.uk

This ability to securely bind a wide array of metal ions is a cornerstone of its utility. ontosight.ai The versatility of the cyclen structure allows for extensive chemical modification of the nitrogen atoms, enabling the synthesis of derivatives with tailored properties. mdpi.com These modifications can fine-tune the coordination environment, solubility, and functional characteristics of the resulting metal complexes, making cyclen an attractive scaffold for creating hybrid ligands and advanced materials. mdpi.comontosight.ai The robust nature of cyclen-metal complexes has been pivotal in the development of agents for bioinorganic and medicinal chemistry research. nih.gov

Historical Context and Evolution of Academic Inquiry

The synthesis of 1,4,7,10-Tetraazacyclododecane and its derivatives has historically been a challenging endeavor. researchgate.net Early methods, such as the classical Richman-Atkins synthesis, were multi-stage processes. google.com Over time, academic and industrial research focused on developing more efficient, cost-effective, and scalable synthetic routes. google.com

A notable advancement was the development of a two-step synthesis involving the conversion of triethylenetetramine (B94423) to a tricyclic bisamidine, which is then reduced to yield cyclen. orgsyn.org This procedure, and subsequent modifications, represented a significant improvement, making the versatile macrocycle more accessible for broader research. orgsyn.orgacs.org The evolution of synthetic strategies has been driven by the increasing demand for cyclen as a precursor for high-value compounds, particularly in the pharmaceutical industry. google.comgoogle.com Inquiry has shifted from fundamental synthesis to the creative functionalization of the cyclen ring to produce sophisticated derivatives for specific, high-tech applications. researchgate.netresearchgate.net

Overview of Key Research Domains

The robust and versatile nature of the cyclen scaffold has led to its application in several key domains of advanced chemical research.

Medicinal Imaging and Radiopharmaceuticals A primary application of cyclen is in the development of contrast agents for Magnetic Resonance Imaging (MRI). researchgate.net Its derivatives, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), are exceptional chelators for the Gadolinium ion (Gd³⁺). nih.govsigmaaldrich.com The resulting Gd³⁺ complexes are highly stable, which is crucial for in vivo applications, and exhibit high relaxivity, enhancing the quality of MRI images. ontosight.ainih.gov The cyclen framework is the basis for clinically approved hepatobiliary MRI contrast agents. acs.org

Beyond MRI, cyclen derivatives are fundamental to the field of radiopharmaceuticals. The DOTA chelator is widely used to conjugate peptides with various metal radioisotopes for both diagnostic imaging and therapeutic purposes. sigmaaldrich.comresearchgate.net Metals such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are chelated for Positron Emission Tomography (PET) imaging, while therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) are used in targeted radionuclide therapy. mdpi.comnih.gov Derivatives have also been developed as bone-targeting agents when complexed with radionuclides like Technetium-99m (⁹⁹mTc) or Samarium-153 (¹⁵³Sm). ontosight.ainih.gov

Cyclen-Based MRI AgentRelaxivity (r₁) [mM⁻¹s⁻¹]ConditionsReference
Gd(D03P)4.060 MHz, 25 °C open.ac.uk
Gd(D03PAM)4.660 MHz, 25 °C open.ac.uk
Magnevist (Gd-DTPA) for comparison2.860 MHz, 25 °C open.ac.uk

Supramolecular Chemistry The cyclen unit is a powerful building block in supramolecular chemistry for the construction of well-defined, self-assembled structures. nih.govpnas.org Zinc(II)-cyclen complexes are particularly effective in this regard. nih.govacs.org Researchers have demonstrated that linear or trimeric zinc(II)-cyclen complexes can self-assemble with complementary multidentate ligands, such as trianionic trithiocyanurate, to form complex, stable architectures like trigonal prisms in aqueous solutions. nih.govpnas.orgacs.org The stability of these multicomponent systems is derived from a combination of coordination bonds (e.g., Zn²⁺-S⁻), hydrogen bonds, and other weak interactions, opening avenues for creating novel molecular containers and recognition systems. pnas.org

Catalysis Metal complexes of cyclen and its derivatives have been explored as potent catalysts for various chemical transformations. Dinuclear Zn(II) complexes of cyclen have been shown to effectively promote the hydrolysis of phosphodiesters, such as bis(4-nitrophenyl)phosphate (BNPP), under physiological conditions. acs.org The catalytic activity stems from the ability of the Zn(II) center to activate a coordinated water molecule or hydroxide (B78521) ion, which then acts as a nucleophile. acs.orgacs.org The efficiency of these catalysts can be tuned by altering the spacer connecting the cyclen units. acs.org More recently, zinc(II)-cyclen complexes have been proposed as novel catalysts for enhancing the efficiency of CO₂ absorption in tertiary amine systems, highlighting their potential role in carbon capture technologies. bohrium.com

CatalystSubstrateSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
ZnL1BNPP6.1 x 10⁻⁵ acs.org
ZnL3BNPP5.1 x 10⁻⁵ acs.org
ZnL6BNPP5.7 x 10⁻⁵ acs.org
Zn( bohrium.comaneN₄)BNPP1.1 x 10⁻⁵ acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N4 B123705 Bis-Cbz-cyclen CAS No. 294-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPPRVHXOZRESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183621
Record name Cyclen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294-90-6
Record name 1,4,7,10-Tetraazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-tetraazacyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,7,10-Tetraazacyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964584YO2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 1,4,7,10 Tetraazacyclododecane and Its Functionalized Derivatives

Modern Adaptations and Improvements of Classical Syntheses

The classical methods for synthesizing tetraazamacrocycles, while foundational, often face challenges such as low yields, strenuous purification processes, and harsh reaction conditions. Continuous efforts to overcome these limitations have led to significant improvements in these traditional approaches.

The Richman-Atkins synthesis has long been a cornerstone for the preparation of macrocyclic polyamines, including cyclen. squarespace.com This method typically involves the reaction of a bis(sulfonamide) salt with a bis(electrophile), such as a tosylate or mesylate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). squarespace.comgoogle.com The bulky tosyl protecting groups facilitate the intramolecular cyclization by creating a preorganized conformation that favors ring closure over intermolecular polymerization. researchgate.net

However, a significant drawback of the traditional Richman-Atkins approach is the harsh conditions required to remove the tosyl groups. squarespace.com Methods such as hot concentrated sulfuric acid or HBr in acetic acid are often necessary, which can lead to reduced yields, especially when the macrocycle contains sensitive functional groups. squarespace.com

To address this challenge, modern adaptations have focused on utilizing alternative sulfonamides that can be cleaved under milder conditions. One notable advancement is the use of β-trimethylsilylethanesulfonamides (SES-sulfonamides). squarespace.comnih.gov The SES protecting group can be efficiently removed under mild conditions, thereby expanding the applicability of the Richman-Atkins methodology to the synthesis of more labile polyazamacrocycles. squarespace.comnih.gov Further modifications include the use of microwave irradiation to accelerate the condensation step, significantly reducing reaction times from hours to minutes. researchgate.net

Systematic optimization of reaction parameters is crucial for maximizing the efficiency of any synthetic protocol. For the synthesis of cyclen and its derivatives, researchers have explored various factors to improve yields and purity. The choice of solvent, base, temperature, and stoichiometry of reactants can have a profound impact on the outcome of the synthesis. For instance, in the alkylation of cyclen to produce functionalized derivatives, careful control of the molar ratio of the alkylating agent to cyclen is essential to favor the desired degree of substitution and minimize the formation of complex product mixtures that necessitate laborious purification. researchgate.netgoogle.com

The development of machine learning and Bayesian optimization algorithms has introduced a data-driven approach to reaction optimization. nih.govbeilstein-journals.org These computational tools can rapidly identify optimal reaction conditions by analyzing large datasets of experimental results, thereby reducing the time and resources required for empirical optimization. nih.gov While not yet widely reported specifically for the Richman-Atkins synthesis of cyclen, these advanced optimization strategies hold significant promise for further refining this classical method.

Table 1: Comparison of Classical and Modified Richman-Atkins Synthesis Conditions

ParameterClassical Richman-AtkinsSES-Sulfonamide ModificationMicrowave-Assisted Modification
Protecting GroupTosyl (Ts)β-trimethylsilylethanesulfonamide (SES)Tosyl (Ts)
Deprotection ConditionsHarsh (e.g., conc. H₂SO₄, HBr/AcOH) squarespace.comMild (e.g., CsF in DMF) researchgate.netHarsh (e.g., HBr/AcOH) researchgate.net
Reaction Time (Cyclization)Hours to days nih.govHoursMinutes researchgate.net
Typical SolventsDMF squarespace.comDMF researchgate.netDMF researchgate.net

Development of Alternative Synthetic Pathways

The inherent limitations of the Richman-Atkins synthesis have spurred the development of entirely new strategies for constructing the cyclen framework. These alternative routes often offer advantages in terms of atom economy, reduced number of steps, and milder reaction conditions.

Template-assisted synthesis utilizes a metal ion or a covalently bound molecular fragment to direct the stereochemistry of the cyclization reaction, favoring the formation of the desired macrocycle. While metal template synthesis is widely used for preparing macrocyclic Schiff bases, obtaining the metal-free macrocycle can be challenging. researchgate.net For the synthesis of cyclen, carbon-templating approaches have been developed. orgsyn.org These methods introduce a temporary, covalently bound template that preorganizes the linear precursor, facilitating the cyclization, followed by the removal of the template to release the final macrocycle. orgsyn.org

The synthesis of functionalized cyclen derivatives, such as those with pendant arms for enhanced chelation or for conjugation to biomolecules, presents additional synthetic challenges. nih.gov Efficient multi-step procedures have been developed to selectively introduce functional groups onto the cyclen scaffold.

Selective N-alkylation is a key strategy for preparing functionalized cyclens. researchgate.net By carefully controlling the reaction conditions, it is possible to achieve mono-, di-, or tri-substitution on the cyclen nitrogen atoms. For example, the synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a precursor to DO3A, can be achieved by reacting cyclen with tert-butyl bromoacetate. nih.gov Optimizing the reaction temperature and the rate of addition of the alkylating agent can increase the yield of the desired tri-substituted product by minimizing over-alkylation. nih.gov

For more complex derivatives, solid-phase synthesis offers a powerful approach. acs.org This methodology involves attaching the cyclen precursor to a solid support, followed by the sequential addition of building blocks to construct the desired functionalized macrocycle. This approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the convenient assembly of peptide-cyclen conjugates. acs.org

"Click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have also been employed for the efficient functionalization of cyclen derivatives. nih.govrsc.org This approach allows for the modular and high-yielding attachment of various functional moieties to an azide- or alkyne-modified cyclen core. nih.gov

Table 2: Overview of Synthetic Strategies for Functionalized Cyclens

MethodologyKey FeaturesExample ApplicationReference
Selective N-AlkylationControl over the degree of substitution by optimizing reaction conditions.Synthesis of DO3A precursors by reacting cyclen with tert-butyl bromoacetate. nih.gov
Solid-Phase SynthesisFacilitates purification and allows for the assembly of complex conjugates.Preparation of DOTA-peptide amides. acs.org
Click Chemistry (CuAAC)High efficiency and modularity for attaching diverse functional groups.Synthesis of DOTA derivatives with alkyne or carbonyl functionalities for bioconjugation. nih.gov
MechanochemistryReduces reaction times for N-functionalization of glyoxal-bridged tetraazamacrocycles.Mono- and bis-alkylation of cyclen and cyclam bisaminal derivatives. nih.gov

Regioselective and Stereoselective Functionalization Techniques

The strategic modification of the 1,4,7,10-tetraazacyclododecane (cyclen) ring is crucial for the development of advanced chelating agents with tailored properties. Regioselective and stereoselective functionalization techniques allow for precise control over the placement and three-dimensional arrangement of substituents on the cyclen framework.

Selective N-Alkylation and Acylation Strategies

Controlling the degree and position of N-substitution on the cyclen ring is a fundamental challenge in the synthesis of its derivatives. Selective N-alkylation and N-acylation are key strategies to achieve mono-, di-, tri-, or tetra-substituted products.

One common approach for achieving mono-N-alkylation involves using a large excess of cyclen relative to the alkylating agent. This statistical approach favors the formation of the mono-substituted product, and the unreacted cyclen can often be recovered and reused. For instance, a 4:1 molar ratio of cyclen to alkyl halide has been successfully employed to synthesize N-monosubstituted cyclen derivatives without the need for extensive chromatographic purification.

Another powerful strategy relies on the use of protecting groups . By temporarily blocking three of the four nitrogen atoms, the remaining secondary amine can be selectively alkylated or acylated. A variety of protecting groups have been explored, with the choice depending on the desired reaction conditions and the stability of the final product. For example, triformylcyclen has been utilized as a key intermediate for the synthesis of N-monosubstituted cyclen derivatives. This intermediate is prepared by reacting cyclen with chloral (B1216628) hydrate. The subsequent alkylation of the unprotected nitrogen followed by deformylation yields the desired mono-alkylated cyclen.

The regioselectivity of N-alkylation can also be influenced by the reaction conditions. For instance, the synthesis of tris-N-alkylated cyclens with high regioselectivity has been achieved in a one-step process. In this method, the protonation of one nitrogen atom on the cyclen ring under the reaction conditions prevents its further alkylation, leading to the preferential formation of the tris-substituted product. The synthesis of all possible isomers of cyclen substituted with two different alkyl groups has been accomplished using four distinct, differentially protected cyclen intermediates, highlighting the versatility of protection group strategies.

StrategyDescriptionKey Features
Excess Cyclen Utilizes a stoichiometric excess of cyclen relative to the alkylating agent to statistically favor mono-substitution.Simple procedure; unreacted cyclen can be recovered.
Protecting Groups Involves the temporary protection of some nitrogen atoms to direct functionalization to specific sites.High selectivity; allows for the synthesis of complex, non-symmetrical derivatives.
Reaction Condition Control Manipulates factors like pH and solvent to influence the protonation state of the nitrogens and direct alkylation.Can provide regioselectivity without the need for protecting groups.

Introduction of Pendant Arms with Diverse Chemical Functionalities

The attachment of pendant arms to the cyclen macrocycle is a primary method for introducing diverse chemical functionalities. These pendant arms can serve various purposes, such as enhancing the coordination properties of the ligand, modulating its solubility and biodistribution, or providing a point of attachment for other molecules.

A common strategy involves the N-alkylation of cyclen with electrophiles containing the desired functional group. This direct approach has been used to introduce a wide range of pendant arms. For example, bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) have been synthesized by alkylating cyclen with one equivalent of a para-functionalized alkyl 2-bromophenylacetate and three equivalents of tert-butyl 2-bromoacetate. This method allows for the introduction of additional carbonyl or alkyne functionalities for subsequent chemoselective ligation to biomolecules.

The choice of the pendant arm is dictated by the intended application of the cyclen derivative. For applications in medical imaging and therapy, pendant arms containing coordinating groups like carboxylates, phosphonates, or amides are often introduced to enhance the stability of the metal complex. For example, replacing a CH2COOH moiety of DOTA with an appropriate alkyl group can tune the lipophilicity of the ligand and modify the biodistribution of its metal complexes.

The synthesis of cyclen derivatives with pendant arms bearing protected thiol groups and α-chloroamide-derived chromophores has also been reported. These functional groups are valuable for conjugation to biomolecules or for use in luminescence sensing applications. The versatility of N-alkylation chemistry allows for the incorporation of a vast array of functional groups, enabling the rational design of cyclen-based molecules for specific tasks.

Stereochemical Control in Derivative Synthesis

The introduction of chirality into cyclen derivatives can have a profound impact on their properties, particularly in applications involving interactions with biological systems. Stereochemical control during the synthesis of these derivatives is therefore a critical aspect of their design.

One approach to achieving stereochemical control is to start with a chiral building block. For example, cyclen derivatives can be synthesized from enantiomerically pure amino acids or other chiral precursors. This strategy ensures that the resulting macrocycle and its subsequent derivatives possess a defined stereochemistry.

Another approach involves the use of stereoselective reactions to introduce chiral centers onto a pre-formed cyclen ring or its precursors. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries. For instance, the radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes has been shown to construct N-containing polycyclic skeletons in a highly regio- and stereoselective manner. While not directly on the cyclen ring itself, this demonstrates the potential for stereocontrolled C-C bond formation in related nitrogen-containing heterocyclic systems.

The synthesis of cyclen derivatives where the ethylene (B1197577) bridges contain alkyl substituents, such as [2S-(2α,5α,8α,11α)]-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, introduces multiple stereocenters directly into the macrocyclic framework. The stereochemistry of these substituents can significantly influence the conformation of the macrocycle and the coordination geometry of its metal complexes.

Solid-Phase Synthesis and Bioconjugation Approaches

The integration of cyclen macrocycles with biological molecules has led to the development of powerful tools for diagnostics, therapeutics, and fundamental biological research. Solid-phase synthesis and bioconjugation techniques are instrumental in creating these complex molecular architectures.

Cyclen-Embedded Peptide Macrocyclization

Solid-phase peptide synthesis (SPPS) offers a robust platform for the construction of peptides and peptidomimetics. Incorporating the cyclen macrocycle into a peptide sequence during SPPS allows for the creation of unique macrocyclic structures with constrained conformations.

In this approach, a cyclen derivative bearing two reactive functionalities is typically used as a scaffold. Amino acid chains can be grown from these reactive sites, and subsequent on-resin cyclization can lead to the formation of a peptide loop constrained by the cyclen unit. This strategy has been employed to create novel peptidomimetics with potential applications as enzyme inhibitors or receptor ligands. The rigid cyclen core can pre-organize the peptide backbone, leading to enhanced binding affinity and selectivity.

Conjugation of Cyclen Derivatives to Biomolecules

The covalent attachment of cyclen derivatives to biomolecules, such as peptides, proteins, antibodies, and oligonucleotides, is a key strategy for a wide range of applications. These bioconjugates are extensively used in targeted drug delivery, in vivo imaging, and as probes for studying biological processes.

The conjugation process typically involves a bifunctional cyclen derivative. One part of the molecule is the cyclen macrocycle, which serves as a chelator for a metal ion (e.g., a radionuclide for imaging or therapy). The other part is a reactive functional group that can form a covalent bond with a specific functional group on the biomolecule (e.g., an amine, thiol, or carboxylate).

A variety of chemoselective ligation strategies have been developed for the conjugation of cyclen derivatives to biomolecules. These include the formation of amides, thioethers, and oximes, as well as click chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, DOTA derivatives bearing carbonyl or alkyne functionalities have been synthesized for the site-specific labeling of appropriately functionalized unprotected biomolecules. This was demonstrated by attaching these DOTA derivatives to a somatostatin (B550006) analogue via oxime ligation and CuAAC.

Elucidating the Coordination Chemistry of 1,4,7,10 Tetraazacyclododecane and Its Derivatives

Fundamental Principles of Metal-Cyclen Complexation

The remarkable ability of 1,4,7,10-tetraazacyclododecane (cyclen) to form stable and inert complexes with a wide array of metal ions is rooted in fundamental principles of coordination chemistry, namely the chelate and macrocyclic effects. These thermodynamic and kinetic advantages distinguish cyclen and its derivatives as superior ligands in numerous applications.

Thermodynamic Stability of Metal-Cyclen Complexes

The high thermodynamic stability of metal-cyclen complexes is a direct consequence of the chelate effect and the macrocyclic effect . The chelate effect describes the enhanced stability of a complex containing a polydentate ligand (a chelator) compared to a complex with a similar number of analogous monodentate ligands. almerja.comlibretexts.org This is primarily an entropy-driven phenomenon. almerja.comlibretexts.org When a multidentate ligand like cyclen displaces several monodentate solvent molecules from a metal ion's coordination sphere, the total number of independent molecules in the solution increases, leading to a favorable positive entropy change (ΔS°). almerja.comlibretexts.org

The macrocyclic effect provides an additional layer of stability beyond the chelate effect. almerja.comlibretexts.orglibretexts.org Macrocyclic ligands like cyclen are "pre-organized" for coordination, meaning their donor atoms are already held in a cyclic conformation that is favorable for binding a metal ion. libretexts.org This pre-organization minimizes the entropic penalty associated with the ligand wrapping around the metal ion. libretexts.org The macrocyclic effect is a combination of this favorable entropy and an additional enthalpic contribution. almerja.com

The stability of these complexes is quantified by the stability constant (log K), which is an equilibrium constant for the formation of the complex in solution. wikipedia.org For instance, the Gd(III) complex with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a well-known cyclen derivative, is among the most thermodynamically stable lanthanide(III) complexes known. researchgate.net Similarly, studies on Pb(II)-DOTA complexes have revealed very high stability constants, underscoring the ligand's efficacy in sequestering metal ions. acs.orgnih.govresearchgate.net The stability can be influenced by factors such as the metal ion and the specific pendant arms on the cyclen ring. For example, substituting carboxylate arms with phosphonate (B1237965) groups can increase complex stability due to the higher basicity of the phosphonate groups. researchgate.net

Selected Stability Constants (log K) for Metal-Cyclen Derivative Complexes
Metal IonLigandlog K ValueReference
Gd³⁺1,4-H₃DO2APA16.98 acs.org
Gd³⁺1,7-H₃DO2APA16.33 acs.org
Pb²⁺DOTA ([PbL]²⁻)25.3 acs.orgnih.gov
Gd³⁺pc2pa (L5)20.47 chemrxiv.org
Gd³⁺pc2pa (L6)19.77 chemrxiv.org
Cu²⁺H₂te1P (Cyclam derivative)27.34 researchgate.net
Zn²⁺H₂te1P (Cyclam derivative)21.03 researchgate.net

Kinetic Inertness and Exchange Mechanisms

Beyond thermodynamic stability, a crucial feature of metal-cyclen complexes is their kinetic inertness , which refers to the slowness of their dissociation. researchgate.net This property is vital for applications where the metal ion must remain securely chelated. The constrained, cyclic structure of the cyclen macrocycle makes it difficult for the ligand to dissociate from the metal center once the complex is formed. everyscience.com

The dissociation of these highly stable complexes is often very slow under physiological conditions and typically requires harsh conditions, such as highly acidic solutions, to proceed at a measurable rate. nih.gov The dissociation mechanism is often acid-catalyzed, involving the protonation of one of the donor atoms (e.g., a nitrogen atom of the cyclen ring or an oxygen on a pendant arm), which initiates the unwrapping of the ligand from the metal ion. acs.org For example, the dissociation of lanthanide-DOTA complexes does not readily occur even in strongly acidic solutions (0.1 M HCl). nih.gov

Studies have shown that the arrangement of ligand donor atoms can dramatically influence dissociation kinetics. For instance, a comparison of two isomeric cyclen-based ligands revealed that the acid-catalyzed dissociation rates of their Gd³⁺ complexes differed by a factor of approximately 15. acs.org This difference was even more pronounced for other lanthanides, reaching a 5 orders of magnitude difference for Yb³⁺ complexes, highlighting the sensitivity of kinetic inertness to subtle structural changes. acs.org Ligand exchange, where one ligand is replaced by another, is a key reaction that is influenced by these kinetic factors. mdpi.comnih.gov The rate of these exchange reactions is often dictated by the dissociative step of the initial complex. libretexts.org

Influence of Pendant Arms on Coordination Environment

Attaching coordinating pendant arms to the nitrogen atoms of the cyclen macrocycle profoundly influences the resulting metal complex's properties, including stability, kinetic inertness, and coordination geometry. cd-bioparticles.netunica.itmdpi.com These pendant arms introduce additional donor atoms, increasing the denticity of the ligand and allowing it to satisfy the coordination requirements of various metal ions, particularly larger ones like lanthanides. mdpi.com

The nature of the pendant arm—be it carboxylate (as in DOTA), phosphonate, picolinate, or sulfide—directly impacts the thermodynamic stability and coordination chemistry. acs.orgchemrxiv.orgnih.govacs.org For example, ligands with sulfide pendant arms have been shown to form highly stable complexes with soft metal ions like Ag⁺. acs.org The arrangement of these arms is also critical. Ligands can be designed with pendant arms in cis (e.g., 1,4-disubstituted) or trans (e.g., 1,7-disubstituted) positions, which affects how efficiently the ligand can wrap around the metal ion. acs.orgnih.gov Studies have shown that a 1,4-disubstituted cyclen derivative can form a Gd(III) complex that is an order of magnitude more stable than its 1,7-disubstituted analogue, likely due to a more efficient coordination arrangement. nih.gov

The pendant arms can orient themselves either towards the macrocyclic cavity (endo) or away from it (exo). mdpi.com For coordination to occur, the donor atoms on the pendant arms must generally point towards the encapsulated metal ion in an endo arrangement. mdpi.com This pre-organization of the ligand's conformation is a key factor that can strongly affect the stability of the resulting metal complexes. mdpi.com

Structural Analysis of Metal-Cyclen Complexes

The coordination behavior of cyclen and its derivatives is defined by the specific geometries and conformations adopted upon complexation with metal ions. These structural features are elucidated through techniques like single-crystal X-ray diffraction and NMR spectroscopy.

Characterization of Coordination Geometries and Conformations

The cyclen macrocycle itself is conformationally flexible, but upon complexation, it typically adopts a specific arrangement to accommodate the metal ion. A common conformation for the 12-membered cyclen ring in its complexes is the researchgate.net square-like conformation, where the four nitrogen donor atoms are positioned at the corners. mdpi.com The conformation of the four N-C-C-N linkages in the ring is often uniform, described as (δ,δ,δ,δ) or its enantiomer (λ,λ,λ,λ), which locks the ring into a specific configuration. mdpi.com

The coordination geometry around the metal center is dictated by the size and electronic preference of the metal ion, as well as the number and type of donor atoms provided by the ligand. For lanthanide complexes with DOTA, for example, the metal ion is typically nine-coordinate, binding to the four nitrogen atoms of the ring, the four carboxylate oxygen atoms from the pendant arms, and one water molecule. These complexes often adopt a twisted square antiprism (TSA) or a square antiprism (SA) geometry.

Variability of Coordination Modes

The versatility of the cyclen platform allows for a wide variability in coordination modes. By systematically altering the number and type of pendant arms, the coordination environment can be finely tuned. cd-bioparticles.netumn.edueuropa.eunih.gov

For instance, cyclen itself typically acts as a tetradentate N₄ donor. The addition of four acetate arms to create DOTA results in an octadentate N₄O₄ ligand. Derivatives can be synthesized with fewer than four pendant arms or with a mix of different types of arms (e.g., acetate and phosphonate, or picolinate and acetate), leading to ligands with varying denticity and donor atom combinations. acs.orgresearchgate.net This modularity allows for the design of chelators tailored to the specific stereochemical requirements of a target metal ion. mdpi.com The coordination can involve only the ring nitrogens, a combination of ring nitrogens and pendant arm donors, and in some cases, bridging modes where a pendant arm from one complex coordinates to a second metal center, forming dinuclear or polynuclear structures. chemrxiv.org This structural diversity is fundamental to the broad utility of cyclen-based ligands in chemistry and medicine.

Complexation with Specific Metal Ions and Radionuclides

The macrocyclic ligand 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, and its derivatives, particularly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), are renowned for their ability to form highly stable and kinetically inert complexes with a wide array of metal ions. This section details the coordination behavior of the cyclen framework with specific classes of metal ions and radionuclides, highlighting the structural and thermodynamic aspects that underpin their utility in various scientific and medical fields.

The coordination chemistry of cyclen-based ligands with trivalent lanthanide ions (Ln(III)) is of paramount importance, largely due to the application of their complexes in biomedical imaging. rsc.org The DOTA ligand is particularly adept at chelating lanthanides, forming complexes with high thermodynamic stability and kinetic inertness, which are crucial properties for in vivo applications. researchgate.net

The Ln(III) ions, with their large ionic radii and high charge density, typically exhibit coordination numbers of nine or ten in these complexes. The DOTA ligand coordinates to the metal ion through its four nitrogen atoms and four carboxylate oxygen atoms. nih.gov A ninth coordination site is commonly occupied by a water molecule, which is a key feature for applications like Magnetic Resonance Imaging (MRI) contrast agents, where the exchange of this water molecule influences relaxivity. nih.gov

Studies on the solution dynamics of cyclen-based Ln(III) complexes reveal an equilibrium between different isomeric structures, primarily the square antiprism (SAP) and the twisted square antiprism (TSAP) geometries. nih.gov This isomeric exchange can be observed using techniques like paramagnetic ¹H NMR spectroscopy with Eu(III) and Yb(III) chelates. nih.gov

The stability of these complexes is a critical parameter. Capillary electrophoresis has been employed to determine the stability constants for various Ln(DOTA)⁻ complexes. For instance, the stability constants (log Kf) for complexes with Sm(III), Dy(III), Yb(III), and Lu(III) have been measured, demonstrating the high affinity of the DOTA ligand for these ions. nih.gov A study found that dissociation of these lanthanide complexes did not occur even after 24 hours in strongly acidic conditions (0.1 M HCl), underscoring their kinetic inertness. nih.gov

Table 1: Stability Constants of Selected Lanthanide-DOTA Complexes

Lanthanide Ion log Kf
Sm(III) 23.36 nih.gov
Dy(III) 23.93 nih.gov
Yb(III) 23.39 nih.gov

The primary application of lanthanide-DOTA complexes has been with gadolinium for MRI, europium and terbium for fluorescence imaging, and neodymium for near-infrared imaging. rsc.org

The cyclen macrocycle and its derivatives form stable complexes with a variety of d-block transition metal ions. The coordination geometry and stability of these complexes are influenced by the nature of the metal ion and the specific functional groups appended to the cyclen ring.

Copper(II): The coordination chemistry of Cu(II) with cyclen derivatives is extensively studied, particularly in the context of developing radiopharmaceuticals. nih.gov The Cu(II) ion is typically coordinated by the four nitrogen atoms of the cyclen ring. rsc.org In derivatives with pendant arms, such as sulfur-containing pendants, these arms can also participate in coordination, leading to distorted square pyramidal or distorted octahedral geometries. nih.gov The involvement of tertiary amines and sulfur donors in coordination generally leads to more stable Cu(II) complexes compared to those with only secondary amines. acs.org Crystal structure analysis of a Cu(II)-cyclen complex with tricyanomethanide revealed a square pyramidal geometry where the copper cation is coordinated to the four nitrogen atoms of the cyclen ligand and one nitrogen atom from a tricyanomethanide anion. iucr.org

Cobalt(II) and Cobalt(III): Cobalt ions also form robust complexes with cyclen-based ligands. In a comparative study, Co(II) was found to coordinate to the four amine functions of a dimethyl-cyclen scaffold, and unlike Cu(II), it also coordinated to both appended side-arms, resulting in only mononuclear species. rsc.org Structure-activity studies on modified cyclen complexes as catalysts for plasmid DNA hydrolysis showed that Co(III) complexes were the most effective among the tested metal ions. nih.gov

Nickel(II): Nickel(II) readily forms complexes with the cyclen ligand. The crystal structure of a Ni(II)-cyclen complex with tricyanomethanide shows the nickel cation in a distorted octahedral geometry. iucr.org The nickel is coordinated by the four nitrogen atoms of the cyclen ligand and two nitrogen atoms from two separate tricyanomethanide anions, with the latter being in a cis configuration. iucr.org

The stability and kinetic inertness of these transition metal complexes make them suitable for a range of applications, from catalysts in chemical reactions to therapeutic agents. nih.govnih.gov

The DOTA ligand is a highly effective chelator for large and heavy metal ions, including actinides, due to its pre-organized structure and multiple donor atoms. nih.govresearchgate.net

Actinides: Theoretical studies using density functional theory (DFT) have explored the complexation of DOTA with both trivalent and tetravalent actinides. For trivalent actinides (Ac, U, Np, Pu, Am, Cm, Cf), the thermodynamic stability of the An(DOTA)⁻ complexes increases across the actinide series, which correlates with the decreasing ionic radii of the An³⁺ ions. nih.gov Similar to lanthanides, large actinide ions are coordinated by the four nitrogen atoms of the cyclen ring and the four oxygen atoms from the carboxylate arms, often with a ninth coordination site occupied by a water molecule. nih.gov For tetravalent actinides (Th, U, Np, Pu), DOTA forms stable, symmetric complexes. mdpi.com The bonding in these complexes is primarily electrostatic, with significant charge-transfer contributions from the DOTA ligand to the actinide 6d/5f orbitals. mdpi.com

Lead(II): Cyclen derivatives have shown the ability to form stable chelates with heavy metal ions like Pb(II). nih.gov The coordination chemistry of Pb(II) with DOTA in aqueous solutions has been revisited, providing evidence for high thermodynamic stability. mdpi.com The flexible coordination geometry of lead allows it to be accommodated within the macrocyclic cavity, forming stable complexes that are relevant for applications in chelation therapy and as potential radiopharmaceuticals.

The versatility of the cyclen framework, especially DOTA, to complex a wide range of metal ions has made it a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging and targeted radiotherapy. rsc.org The ability to form stable complexes under physiological conditions is paramount to prevent the release of the radioactive metal ion in vivo. mdpi.com

Diagnostic Applications (PET/SPECT): DOTA and its analogues are widely used to chelate positron-emitting radionuclides for Positron Emission Tomography (PET) and gamma-emitting radionuclides for Single Photon Emission Computed Tomography (SPECT).

Gallium-68 (⁶⁸Ga): [⁶⁸Ga]Ga-DOTA conjugates are used clinically in PET scans for imaging neuroendocrine tumors. rsc.org The DOTA derivative has also been conjugated with peptides like Ubicidin to detect bacterial infections. frontiersin.org

Copper-64 (⁶⁴Cu): This PET isotope is also effectively chelated by DOTA and its derivatives for various imaging applications. rsc.org

Indium-111 (¹¹¹In): Used in SPECT imaging, ¹¹¹In forms stable complexes with DOTA-conjugated molecules. rsc.org

Scandium Isotopes (⁴³Sc, ⁴⁴Sc): As positron emitters, ⁴³Sc and ⁴⁴Sc are ideal for PET imaging, and DOTA is a leading chelator for these isotopes. mdpi.com

Therapeutic Applications (Radiotherapy): The same chelation strategy is applied to therapeutic radionuclides that emit particle radiation (alpha or beta).

Lutetium-177 (¹⁷⁷Lu): [¹⁷⁷Lu]Lu-DOTA-peptides are a prime example of targeted radionuclide therapy, used for treating cancers like neuroendocrine tumors. mdpi.com

Yttrium-90 (⁹⁰Y): This beta-emitter is chelated by DOTA for therapeutic applications. rsc.org

Actinium-225 (²²⁵Ac) and Bismuth-213 (²¹³Bi): These alpha-emitters are of great interest for targeted alpha therapy. DOTA is a primary choice for chelating these large radiometals. mdpi.comnih.gov

Radium-223 (²²³Ra): While DOTA is less effective for Ra²⁺, other macrocyclic ligands are being developed to stably chelate this therapeutic alpha-emitter.

Scandium-47 (⁴⁷Sc): This beta-emitter can be used for therapy and also allows for SPECT imaging, making the scandium isotopes a "theranostic pair" when chelated with DOTA. mdpi.com

The ease with which DOTA can be conjugated to targeting vectors like peptides and antibodies has driven its widespread use across these different modalities. rsc.org

Computational Chemistry in Metal-Cyclen Coordination

Computational methods, particularly those based on quantum mechanics, have become indispensable tools for understanding the intricate details of metal-cyclen coordination. researchgate.net These theoretical approaches provide insights into complexation mechanisms, structures, and bonding properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) is the most widely used computational method for studying transition metal complexes of the size of cyclen derivatives due to its balance of accuracy and computational cost. acs.org Ab initio methods, while more computationally intensive, are also employed for higher accuracy calculations on smaller systems or to benchmark DFT results. nih.gov

Lanthanide Complexes: DFT calculations have been extensively performed on lanthanide-DOTA complexes. These studies have been crucial in:

Determining the geometric structures of the two main diastereomeric forms (SAP and TSAP) of the complexes. aip.org

Concluding that the local symmetry around the chelated lanthanide ion can be treated as axial, which simplifies the interpretation of spectroscopic data. nih.govaip.org

Investigating the nature of the ninth "capping" water molecule, suggesting it is hydrogen-bonded to the acetate oxygens rather than directly coordinated as a ninth ligand to the lanthanide ion in some cases. aip.orgnih.govaip.org

Actinide Complexes: DFT has also been applied to study the stability, structure, and bonding of DOTA complexes with trivalent and tetravalent actinides. nih.govmdpi.com These studies revealed that:

The stability of trivalent actinide complexes increases along the series, correlating with actinide contraction. nih.gov

Bonding is mainly electrostatic but with significant covalent character arising from charge-transfer interactions, which increases from Thorium to Plutonium for the tetravalent complexes. mdpi.com

Other Metal Complexes: DFT has also been used to corroborate experimental findings for other metal ions. For example, in the study of In(III) complexes with hybrid cyclen-hydroxypyridinone ligands, DFT calculations helped to identify multiple energetically accessible coordination structures, consistent with experimental NMR and radio-HPLC data. nih.gov These computational approaches are vital for rationalizing observed reactivity and guiding the design of new ligands with tailored properties. rsc.org

Prediction of Structure-Stability Relationships

The prediction of the stability of metal complexes formed with 1,4,7,10-Tetraazacyclododecane (cyclen) and its derivatives is a critical aspect of rational ligand design. By understanding the relationship between the structure of a ligand and the stability of its corresponding metal complex, chemists can tailor chelators for specific applications, such as in medical imaging and radiopharmaceuticals. This has led to the development of various predictive models, ranging from computational quantum chemistry methods to machine learning algorithms.

At its core, the stability of these complexes is governed by a variety of physicochemical interactions between the metal ion and the ligand. Computational approaches, such as those utilizing Density Functional Theory (DFT), have been employed to predict the binding energies and stability constants of these complexes. These methods often involve thermodynamic cycles and can provide accurate predictions, especially when accounting for factors like local microsolvation and pH effects. For instance, static procedures using Kohn-Sham DFT combined with cluster-continuum modeling have been shown to accurately predict binding energies for both monovalent and divalent cations with an average error of 3.2 kcal mol⁻¹.

More recently, machine learning (ML) has emerged as a powerful tool for predicting the stability constants of metal-ligand complexes. These models are trained on large datasets of experimentally determined stability constants. By harnessing data from sources like the NIST and IUPAC databases, message passing neural net algorithms can be trained to predict stability constants with a high degree of accuracy. For example, a multi-metal NIST-based ML model has demonstrated a root mean square error (RMSE) of 0.629 ± 0.044, and for out-of-sample predictions of relative log K values, an RMSE as low as 0.25 has been achieved. researchgate.netsci-hub.secapes.gov.br Such predictive tools can significantly accelerate the discovery of new ligands with desired metal ion selectivity. researchgate.netsci-hub.secapes.gov.br

The table below presents the stability constants (log K) for complexes of various 1,4,7,10-Tetraazacyclododecane derivatives with different metal ions, illustrating these structure-stability relationships.

LigandMetal Ionlog K
DOTASm³⁺23.36 sci-hub.senih.gov
DOTADy³⁺23.93 sci-hub.senih.gov
DOTAYb³⁺23.39 sci-hub.senih.gov
DOTALu³⁺23.06 sci-hub.senih.gov
DOTAPb²⁺25.3 researchgate.netethz.ch
dodpa²⁻Mn²⁺17.40 nih.gov
Medodpa²⁻Mn²⁺17.46 nih.gov
dodpa²⁻Cu²⁺24.34–25.17 nih.gov
Medodpa²⁻Cu²⁺24.74 nih.gov
dodpa²⁻Gd³⁺17.27 nih.gov
Medodpa²⁻Gd³⁺17.59 nih.gov

Further illustrating the impact of pendant arm modification, a comparison of the stability constants for DOTA and its glycine-appended derivative, dotagl, reveals a significant decrease in stability for the latter. The stability constants of [Ln(dotagl)] complexes are approximately 10 orders of magnitude lower than those of the corresponding [Ln(dota)] analogues. iupac.org This highlights the sensitive dependence of complex stability on the electronic and steric properties of the pendant arms.

The table below shows a comparison of the stability constants for DOTA and dotagl with selected metal ions.

Metal Ionlog K [M(DOTA)]log K [M(dotagl)]
Mg²⁺8.864.09
Ca²⁺16.275.56
Cu²⁺22.4516.71

Advanced Applications in Biomedical Sciences

Development of Cyclen-based Chelating Agents for Molecular Imaging

The unique structure of cyclen allows for the formation of highly stable complexes with a variety of metal ions, a critical feature for in vivo applications. nih.gov This stability minimizes the risk of toxic metal ion release in the body. nih.gov Two of the most important cyclen derivatives are 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), which are key building blocks for imaging agents. nih.gov

Cyclen-based ligands are extensively used to chelate paramagnetic metal ions, most notably gadolinium (Gd³⁺), to create contrast agents for Magnetic Resonance Imaging (MRI). nih.govresearchgate.net These agents work by increasing the relaxation rates of water protons in their vicinity, thereby enhancing the contrast in the resulting image. d-nb.infomdpi.com The effectiveness of a contrast agent is measured by its relaxivity, a parameter that researchers continuously seek to improve. nih.gov

The relaxivity of Gd³⁺-based contrast agents is influenced by several factors, including the number of water molecules directly coordinated to the metal ion (the hydration number), the rotational correlation time of the complex, and the water exchange rate. mdpi.comnih.gov Research has focused on modifying the structure of cyclen-based chelates to optimize these parameters and enhance relaxivity.

One key strategy involves increasing the molecular size of the contrast agent to slow its tumbling rate in solution, which can lead to higher relaxivity. mdpi.com This can be achieved by attaching the Gd³⁺-cyclen complex to larger molecules or nanoparticles. For instance, attaching Gd³⁺ chelates to gold nanoparticles has been explored to restrict their motion and improve relaxivity. rsc.org Another approach is to optimize the inner-sphere water exchange kinetics by modifying the donor groups on the cyclen ring. nih.gov For example, replacing certain donor groups can offset the reduction in water exchange typically seen with amide donors, resulting in higher relaxivity. nih.gov

Furthermore, enhancing second-sphere relaxivity, which arises from interactions with water molecules not directly bound to the gadolinium ion, is another avenue for improvement. nih.gov This can be accomplished by introducing substituents on the ligand that promote hydrogen bonding with surrounding water molecules. nih.gov For example, substituting amide nitrogens with pendant phosphonate (B1237965) or carboxylate groups has been shown to increase relaxivity by as much as 88% compared to N-methyl amide derivatives. nih.gov

A study on a novel cyclen-based ligand, 1,4,7-tris(carboxymethyl)-10-(methyl,2-ethoxybenzoate)-1,4,7,10-tetraazacyclododecane (DO3A-MEB), demonstrated a 128% enhancement in longitudinal relaxivity compared to the commonly used contrast agent Gd-DTPA. lew.ro

Table 1: Relaxivity of Selected Cyclen-Based MRI Contrast Agents

Compound Relaxivity (r¹) [mM⁻¹s⁻¹] Magnetic Field [T] Conditions
MnDO2AMGly 4.6 0.47 pH 7.4, 298 K
MnDO2AMGly-HSA adduct 14.0 1 298 K
Gd-ESMA 4.5 1.5 "Free" form
Gd-ESMA (bound to elastin) 13.7 1.5

The development of high-field MRI systems has necessitated the creation of new contrast agents that are effective at stronger magnetic fields. abdn.ac.ukaip.org While high-field MRI offers improved signal-to-noise ratio, the relaxivity of conventional contrast agents tends to decrease at higher field strengths. abdn.ac.uk Research is ongoing to design cyclen-based agents with optimized properties for high-field applications, including the development of nanoparticulate systems that can offer enhanced functionality. aip.org

Targeted MRI contrast agents are designed to accumulate at specific biological sites, such as tumors or areas of inflammation, by attaching a targeting moiety to the Gd³⁺-cyclen complex. mdpi.com This approach allows for the visualization of specific molecular processes and can lead to earlier and more accurate disease diagnosis.

Examples of targeted MRI agents based on cyclen derivatives include:

Elastin-Targeting Agents: A DOTA derivative conjugated to the amino acid D-phenylalanine, known as Gd-ESMA, has been developed to target elastin. mdpi.com

Extradomain-B Fibronectin (EDB-FN) Targeting Agents: Probes based on HP-DO3A and DOTA derivatives have been conjugated to small peptides that target EDB-FN, a biomarker overexpressed in the extracellular matrix of aggressive tumors. mdpi.com

Prostate-Specific Membrane Antigen (PSMA) Targeting Agents: A bioconjugate of TCMC (a derivative of DOTA) targeting PSMA has been synthesized. frontiersin.org

These targeted agents often exhibit an increase in relaxivity upon binding to their target, further enhancing their imaging capabilities. mdpi.com

Cyclen and its derivatives are also indispensable in the development of radiopharmaceuticals for PET and SPECT imaging. researchgate.net These imaging modalities rely on the detection of gamma rays emitted from radionuclides. Cyclen-based chelators are used to stably incorporate these radionuclides into a targeting molecule. The choice of radionuclide depends on the imaging modality, with positron emitters like Gallium-68 (⁶⁸Ga) used for PET and gamma emitters for SPECT. mdpi.com

The synthesis of cyclen-based radioligands involves conjugating the chelator to a biologically active molecule and then radiolabeling it with the desired radionuclide. The stability of the resulting radiometal complex is crucial to prevent the release of the radionuclide in vivo. mdpi.com

For example, a bis-zinc(II)-cyclen complex labeled with Carbon-11 (¹¹C), ¹¹C-CyclenZn₂, has been synthesized and evaluated as a potential probe for imaging cell death. nih.gov The synthesis of ¹¹C-CyclenZn₂ from ¹¹C-methyl triflate was achieved in approximately 40 minutes with a radiochemical yield of 12 ± 3% and a radiochemical purity greater than 95%. nih.gov Biodistribution studies of this tracer revealed rapid clearance from the blood and primary uptake in the liver and kidney. nih.gov

Another area of research involves the use of cyclen-based chelators for theranostic applications, which combine diagnosis and therapy. A comprehensive investigation into the use of DOTA and DOTAM for incorporating Mercury-197m/g (¹⁹⁷m/gHg), a theranostic pair of isotopes, has been conducted. frontiersin.org

A significant application of cyclen-based radiopharmaceuticals is in the development of receptor-specific imaging probes. mdpi.com These probes consist of a cyclen-based chelator radiolabeled with a PET or SPECT isotope and linked to a ligand that has a high affinity for a specific cellular receptor. This allows for the non-invasive visualization and quantification of receptor expression, which can be valuable for diagnosing diseases and monitoring treatment response. worktribe.com

A prominent example is the imaging of the CXCR4 chemokine receptor, which is overexpressed in a variety of cancers. mdpi.comworktribe.com [⁶⁸Ga]Pentixafor, a PET radiotracer, utilizes a cyclen-based chelator to complex ⁶⁸Ga and is targeted to the CXCR4 receptor. mdpi.com This allows for the specific detection of CXCR4-positive tumors. mdpi.com

Luminescence-Based Imaging Probes

The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp, line-like emission bands, make them highly suitable for various bioimaging applications. However, their direct excitation is inefficient. Cyclen-based ligands are instrumental in sensitizing these ions, leading to the creation of powerful luminescent probes.

The design of effective lanthanide luminescent complexes hinges on the principle of the "antenna effect." A chromophore, or "antenna," is incorporated into the cyclen-based ligand structure. This antenna absorbs light efficiently and transfers the energy to the chelated lanthanide ion, which then emits light at its characteristic wavelength. This process overcomes the inherently low absorption coefficients of lanthanide ions themselves. polyu.edu.hkhku.hk

A key advantage of using cyclen derivatives like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetate) is the exceptional thermodynamic and kinetic stability of the resulting lanthanide complexes. polyu.edu.hk This stability is crucial for in vivo applications, preventing the release of potentially toxic free lanthanide ions. polyu.edu.hk The structure of the cyclen macrocycle provides a pre-organized cavity that securely binds the lanthanide ion. mdpi.com

Researchers have synthesized and studied a range of monomeric and dimeric DO3A-lanthanide complexes featuring different chromophores, such as phenyl-1,3,5-triazine. polyu.edu.hk Photophysical measurements, including emission spectra, luminescence lifetime, and quantum yield, are used to evaluate the efficiency of these complexes. polyu.edu.hk The design must also consider the potential for quenching of the lanthanide's luminescence by water molecules coordinated to the metal ion. While this is a drawback for luminescence, it is a required feature for MRI contrast agents, presenting a design challenge for dual-modality probes. mdpi.com

Research into Targeted Radionuclide Therapy and Theranostic Agents

The versatility of the cyclen framework, particularly DOTA, has been pivotal in the fields of targeted radionuclide therapy (TRT) and theranostics. researchgate.net By chelating various radiometals, cyclen-based molecules can be directed to specific biological targets for either therapeutic or diagnostic purposes, or both simultaneously. nih.govimrpress.com

Targeted radionuclide therapy aims to deliver a lethal dose of radiation directly to cancer cells while minimizing damage to healthy tissues. imrpress.comscienceopen.com This is achieved by attaching a cytotoxic radionuclide to a targeting molecule (e.g., a peptide or antibody) that specifically binds to receptors overexpressed on tumor cells. The cyclen derivative DOTA is a premier chelator for this purpose due to the high in vivo stability of its metal complexes. researchgate.netmdpi.com

DOTA can form stable complexes with a wide array of therapeutic radionuclides, including alpha-emitters (like Actinium-225) and beta-emitters (like Lutetium-177). nih.govcrownbio.com Alpha-emitters are particularly potent for treating small tumors and metastases due to their high linear energy transfer and short path length. nih.gov The large cationic radius of ions like Ac(III) is well-suited to polydentate ligands like DOTA. nih.gov For instance, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP), a phosphonate derivative of cyclen, has been investigated for chelating radionuclides for the treatment of bone cancer. nih.gov

Theranostics represents a paradigm shift towards personalized medicine, integrating diagnostic imaging and targeted therapy into a single agent or a complementary pair of agents. crownbio.comresearchgate.netacs.org This approach allows for patient selection, treatment planning, and real-time monitoring of therapeutic response. imrpress.comcrownbio.com

The cyclen-DOTA system is exceptionally well-suited for theranostics because it can chelate different metal ions for imaging and therapy while being attached to the same targeting vector. researchgate.net A common theranostic pairing involves using a Gallium-68 (⁶⁸Ga) labeled DOTA-conjugate for diagnostic imaging with Positron Emission Tomography (PET) and a Lutetium-177 (¹⁷⁷Lu) labeled version of the same DOTA-conjugate for therapy. researchgate.netcrownbio.com This ensures that the diagnostic agent's biodistribution accurately reflects where the therapeutic agent will accumulate.

This strategy has been successfully applied in the treatment of neuroendocrine tumors with ¹⁷⁷Lu-DOTATATE and prostate cancer with ¹⁷⁷Lu-PSMA. crownbio.com The ability of DOTA to stably complex this theranostic pair of radionuclides is a cornerstone of these clinical successes. Furthermore, research into other radionuclides, such as Scandium-44 for PET imaging, is expanding the theranostic possibilities with DOTA-based chelators. nih.gov

Explorations in Gene Delivery and Nucleic Acid Interaction Studies

The development of safe and efficient gene vectors is a critical challenge in gene therapy. mdpi.com Cationic polymers and lipids are widely studied as non-viral vectors because they can condense negatively charged nucleic acids (like plasmid DNA) into nanoparticles and facilitate their entry into cells. mdpi.comnih.govsemanticscholar.org

Cyclen's polyamine structure allows for the synthesis of cationic derivatives that can interact with DNA. nih.gov Researchers have designed and synthesized novel cationic lipids and polymers incorporating the cyclen headgroup. nih.govrsc.org These amphiphilic molecules can self-assemble into liposomes which can then bind and condense plasmid DNA into nanoparticles suitable for gene transfection. nih.govrsc.org

Studies have shown that these cyclen-based liposomes, often formulated with a neutral helper lipid like DOPE, can effectively deliver genes into various tumor cell lines. nih.govrsc.org The structure of the lipid, including the hydrophobic tails and the linker group connecting to the cyclen head, significantly influences the transfection efficiency. rsc.org One study found that a particular cyclen-based lipid (L3) combined with DOPE showed gene transfer efficiency nearly 5.5 times higher than the commercial reagent Lipofectamine 2000™ in a human lung carcinoma cell line. nih.gov Furthermore, some of these cyclen-based lipids have demonstrated a degree of tumor cell-targeting property and low cytotoxicity, suggesting good biocompatibility. nih.govrsc.org The coordination of metal ions like Zinc(II) to the cyclen headgroup has also been explored as a novel strategy to enhance transfection efficiency and reduce cytotoxicity. nih.gov

DNA Recognition and Cleavage Agents

Complexes of 1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, have emerged as a significant class of artificial nucleases capable of recognizing and cleaving DNA. These synthetic molecules mimic the function of natural nuclease enzymes, which play a critical role in various biological processes by catalyzing the cleavage of phosphodiester bonds in nucleic acids. The robust and pre-organized structure of the cyclen macrocycle provides a stable scaffold for coordinating with a variety of metal ions, which are crucial for the catalytic activity. By modifying the cyclen core with different functional groups, researchers can tune the DNA binding affinity, selectivity, and cleavage efficiency of these complexes. The cleavage of nucleic acids by these artificial nucleases generally proceeds through either hydrolytic or oxidative mechanisms. bioorganica.org.ua

The primary appeal of developing these artificial nucleases lies in their potential to overcome the limitations of natural enzymes, such as instability and limited sequence recognition capabilities. dtic.mil The synthetic nature of cyclen-based complexes allows for the design of small, robust catalytic systems that can efficiently degrade DNA under physiological conditions. bioorganica.org.uadtic.mil

Research Findings on Cleavage Mechanisms

The interaction of cyclen-based metal complexes with DNA can result in the cleavage of the phosphodiester backbone through two principal pathways: hydrolytic and oxidative cleavage. The choice of the central metal ion and the nature of the substituents on the cyclen ring are determinant factors in the preferred cleavage mechanism.

Hydrolytic Cleavage

Hydrolytic cleavage involves the activation of a water molecule by the metal center, which then acts as a nucleophile to attack the phosphorus atom of the phosphodiester bond. This mechanism mimics the action of many natural metallonucleases. nih.gov Zinc(II) and Cobalt(III) complexes of cyclen are well-studied examples that promote DNA cleavage primarily through hydrolysis. dtic.milnih.gov

Significant enhancements in hydrolytic cleavage efficiency have been achieved by designing amphiphilic Zn(II)-cyclen complexes. These molecules can self-assemble into structures like micelles and vesicles in aqueous solutions. nih.govacs.org This aggregation creates a hydrophobic microenvironment that can facilitate the interaction with the DNA substrate, leading to a dramatic increase in catalytic activity—up to a 10³ to 10⁶-fold enhancement compared to the isolated Zn(II)-cyclen complex. nih.gov Studies using pBR322 plasmid DNA demonstrated that these vesicular Zn(II) complexes can convert the supercoiled form to the relaxed and linear forms, and further degrade it into smaller fragments through double-strand cleavages. acs.org

Cobalt(III) complexes of cyclen have also been shown to be effective agents for the hydrolysis of double-stranded plasmid DNA. dtic.mil Research has shown that functionalizing the cyclen ligand can impact the rate of DNA hydrolysis, with some modified complexes exhibiting very high activity against supercoiled plasmid DNA. dtic.mil The activity of these Co(III) complexes is often pH-dependent, with optimal performance typically observed around neutral pH. dtic.mil

Table 1: Research Findings on Hydrolytic DNA Cleavage by Cyclen-Based Complexes
Complex TypeKey FeatureSubstrateObserved OutcomeReference
Amphiphilic Zn(II)-CyclenForms micelles/vesiclespBR322 Plasmid DNA10³–10⁶ fold increase in catalytic activity; conversion of supercoiled to relaxed and linear forms. nih.govacs.org
Co(III)-Cyclen (functionalized)Functionalized macrocycledsDNA (pBluescript)Effective hydrolysis of double-stranded DNA; activity influenced by functional groups and pH. dtic.mil

Oxidative Cleavage

Oxidative cleavage of DNA involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in the vicinity of the DNA backbone. These ROS then attack the deoxyribose sugar or the nucleobases, leading to strand scission. This mechanism typically requires redox-active metal ions, with copper(II) being the most extensively studied in the context of cyclen-based nucleases. researchgate.net

Copper(II) complexes of cyclen, particularly those functionalized with specific moieties, are efficient oxidative cleavage agents. nih.govnih.gov For instance, a novel coumarin-appended cyclen derivative, when complexed with Cu(II), acts as an excellent chemical nuclease capable of completely cleaving plasmid DNA within 24 hours. nih.gov The binding mode of such complexes can be multifaceted, involving both groove binding and electrostatic interactions with the DNA. nih.gov

A significant advancement in this area is the development of "self-activating" chemical nucleases. researchgate.netnih.gov Ferrocenyl-functionalized cyclen Cu(II) complexes have demonstrated high cleavage efficiency through an oxidative mechanism without the need for any external reducing or oxidizing agents. researchgate.netnih.gov This is a crucial feature for potential in vivo applications, where the presence of external agents is often a limiting factor. researchgate.net

Hybrid complexes incorporating both cyclen and other chelating groups like N,N′-bis(2-benzimidazolylmethyl)amine (IDB) have also been investigated. These hybrid Cu(II) complexes can cleave plasmid DNA via either hydrolytic or oxidative pathways depending on the concentration. mdpi.com

Table 2: Research Findings on Oxidative DNA Cleavage by Cyclen-Based Complexes
Complex TypeKey FeatureCleavage MechanismKey FindingReference
Coumarin-appended Cyclen-Cu(II)Coumarin functionalityOxidativeActs as an excellent chemical nuclease, achieving complete plasmid DNA cleavage within 24 hours. nih.gov
Ferrocenyl Cyclen-Cu(II)Ferrocene functionalityOxidative"Self-activating" nuclease; cleaves DNA efficiently in the absence of external reductants or oxidants. researchgate.netnih.gov
Cyclen-IDB Hybrid-Cu(II)Hybrid ligand structureOxidative or HydrolyticCleavage mechanism is concentration-dependent. mdpi.com

Role in Catalysis and Supramolecular Chemistry

Design and Synthesis of Cyclen-derived Ligands for Asymmetric Catalysis

The inherent structural features of the cyclen macrocycle make it an excellent scaffold for designing chiral ligands for asymmetric catalysis. The ability to functionalize the nitrogen atoms allows for the introduction of stereogenic centers and the creation of a well-defined chiral environment around a coordinated metal ion.

The synthesis of chiral ligands based on the cyclen backbone is a key strategy for achieving high levels of enantioselectivity in metal-catalyzed reactions. Chirality can be introduced either by using chiral building blocks during the synthesis of the macrocycle itself (C-chiral) or by attaching chiral substituents to the nitrogen atoms of a pre-formed cyclen ring (N-chiral).

One common approach involves the use of enantiopure starting materials to construct the cyclen ring, thereby incorporating chirality directly into the carbon framework. For example, chiral diamines or amino alcohols can be used in multi-step syntheses to produce cyclen analogues with stereogenic centers at specific positions on the ring.

A more versatile method is the derivatization of the cyclen's secondary amine groups with chiral pendant arms. This approach allows for a modular design, where the properties of the ligand can be fine-tuned by varying the nature of the chiral substituents. For instance, a chiral tetraazamacrocycle with four pendant arms has been synthesized through a process involving the repeated ring-opening of an N-protected aziridine (B145994) with secondary amines, followed by a macrocyclization step. nih.gov This methodology allows for the creation of a C2-symmetric chiral environment around the metal center, which is often crucial for effective stereochemical communication during the catalytic cycle. The resulting ligands can then be used to create complexes with a variety of transition metals, which are subsequently employed in asymmetric transformations.

The development of hybrid ligands, which contain different types of donor atoms, is a powerful strategy for modulating the electronic and steric properties of a metal catalyst. P,N-ligands, containing both phosphorus and nitrogen donors, have proven to be particularly effective in a wide range of asymmetric catalytic reactions. nih.gov

The cyclen framework can be utilized to synthesize novel P,N-hybrid ligands by functionalizing one or more of its nitrogen atoms with phosphine-containing pendant arms. A general synthetic route could involve the selective protection of three of the four nitrogen atoms of cyclen, followed by the alkylation of the remaining free amine with a haloalkylphosphine or a precursor. Subsequent deprotection and further functionalization can lead to a variety of P,N-ligands with tailored properties. For example, a monosubstituted cyclen derivative can be reacted with a compound containing a phosphine (B1218219) moiety and a reactive halide, such as 2-(diphenylphosphino)benzyl chloride, to introduce a phosphine-containing arm. The remaining nitrogen atoms can be left unsubstituted or can be functionalized with other groups to further tune the ligand's properties. The combination of the hard nitrogen donors of the cyclen ring and the soft phosphorus donor of the phosphine arm can lead to unique reactivity and selectivity in catalysis.

Supramolecular Chemistry and Molecular Recognition Phenomena

1,4,7,10-Tetraazacyclododecane (cyclen) and its derivatives are pivotal building blocks in the field of supramolecular chemistry. Their unique structural characteristics, including a pre-organized cavity and strong metal-binding capabilities, make them ideal candidates for designing artificial receptors and sensors. cd-bioparticles.netwikipedia.org The adaptability of the cyclen framework allows for the incorporation of various functional groups, leading to enhanced stability, diverse coordination properties, and specific functionalities for molecular recognition, catalysis, and imaging. cd-bioparticles.net

Development of Ion Sensors (Cation and Anion)

The inherent ability of the cyclen macrocycle to form stable complexes with a variety of metal ions is the foundation for its extensive use in the development of ion sensors. wikipedia.orgwikipedia.org By modifying the cyclen scaffold with chromophores or fluorophores, researchers have created sophisticated chemosensors that can signal the presence of specific cations and anions through changes in their optical or electrochemical properties. researchgate.netmdpi.com

Cation Sensing:

Cyclen-based sensors have been successfully designed for the detection of various metal ions. The macrocycle's cavity size and the nature of its donor nitrogen atoms provide a selective binding pocket. medchemexpress.com For instance, rhodamine-cyclen based fluorescent chemosensors have been developed for the detection of Cadmium (Cd²⁺) ions in aqueous solutions. researchgate.net These sensors operate via a coordination-induced fluorescence activation mechanism, where the binding of Cd²⁺ leads to a measurable change in fluorescence, allowing for its quantification. researchgate.net The complex stoichiometry between some of these rhodamine-based sensors and Cd²⁺ has been determined to be 2:1, with calculated binding constants as high as 4.95 × 10¹² M⁻². researchgate.net Furthermore, the specific cavity structure of cyclen exhibits selective coordination properties for Lithium (Li⁺) ions, which has been exploited in the development of nanofiltration membranes for efficient Li⁺/Mg²⁺ separation. medchemexpress.com

Anion Sensing:

While the basic cyclen ring is a cation binder, its metal complexes, particularly with lanthanide ions, serve as highly effective receptors for anions. benthamdirect.comresearchgate.net These cyclen-based lanthanide complexes function as luminescent anion receptors. benthamdirect.com The strong affinity between cyclen derivatives and lanthanides creates a positively charged species that can attract and coordinate with anionic substrates. benthamdirect.comresearchgate.net The binding of an anion to the metal center can modulate the luminescence of the lanthanide ion, providing a mechanism for optical sensing. benthamdirect.comresearchgate.net This approach has been used to develop powerful optical sensors for anions of environmental and biological importance, such as carbonate, phosphate (B84403), and various carboxylates. benthamdirect.comresearchgate.netresearchgate.net For example, Lanthanide(III) complexes of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) have been demonstrated as effective sensors for the luminescence-based determination of the carbonate anion. researchgate.net

Below is a table summarizing examples of cyclen-based ion sensors:

Sensor Type Target Ion Sensing Mechanism Key Findings
Rhodamine-Cyclen Derivative Cd²⁺ Coordination-Induced Fluorescence Activation (CIFA) 2:1 complex stoichiometry; binding constant of 4.95 × 10¹² M⁻²; detection limit of 0.102 µM. researchgate.net
Europium(III)-Cyclen Complex Bicarbonate (HCO₃⁻), Phosphate (H₂PO₄⁻) Luminescence Enhancement Demonstrates increased Eu(III) emission intensity upon anion binding, enabling detection in simulated clinical backgrounds. researchgate.net
Lanthanide(III)-DO3A Complex Carbonate (CO₃²⁻) Luminescence Quenching High quenching effect of carbonate allows for a detection limit of about 0.4 mM in water samples. researchgate.net
Ferrocene-bis(Zn-cyclen) Complex Thymidilyl-(3′-5′)-thymidine (TpT) Electrochemical Potential Shift Exhibits a negative potential shift of 36 mV upon binding to the dinucleotide. mdpi.com
Tetraphenylethene-based Zn²⁺-cyclen Complex Thymine-rich DNA Fluorescence Enhancement Shows significant fluorescence increase upon binding to thymine-rich single-stranded DNA. nih.gov

Host-Guest Chemistry and Molecular Assemblies

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. mdpi.comnih.gov Macrocyclic compounds like cyclen are excellent hosts due to their well-defined cavities capable of encapsulating guest species. cd-bioparticles.netfrontiersin.org The interactions governing this complexation are non-covalent, including hydrogen bonding, electrostatic forces, and van der Waals interactions. mdpi.com

The versatility of cyclen derivatives allows for their incorporation into a wide array of supramolecular complexes and assemblies. cd-bioparticles.net By synthetically modifying the cyclen ring with specific recognition units, it is possible to create hosts with high selectivity for particular guests. An example of this is the investigation of cyclen-based macrotricyclic ligands for the recognition of phosphate anions. rsc.org Research on ligands with different xylenyl linkers (ortho-, meta-, and para-) has shown that the distance between two cyclen units within the host molecule is crucial for selective binding. rsc.org A study demonstrated that increasing the cavity size of the macrotricyclic host enhances its selectivity for triphosphate over orthophosphate and pyrophosphate, a phenomenon attributed to the interplay of hydrogen bonding and coulombic attractions between the host and the inorganic guest. rsc.org

The table below details the stability constants for the protonated species of a para-xylenyl linked bis-cyclen host (TPC) and its complexes with various phosphate anions, illustrating the principles of host-guest interaction.

Species Log β
[H(TPC)]⁵⁺ 10.13
[H₂(TPC)]⁶⁺ 19.78
[H₃(TPC)]⁷⁺ 28.32
[H₄(TPC)]⁸⁺ 35.83
[H₅(TPC)]⁹⁺ 42.11
[H₆(TPC)]¹⁰⁺ 46.90
[H₇(TPC)]¹¹⁺ 50.11
[H₈(TPC)]¹²⁺ 52.12
[TPC(H₂PO₄)]³⁺ 38.64
[TPC(H₃P₂O₇)]²⁺ 40.10
[TPC(H₃P₃O₁₀)] 45.45
[TPC(H₄P₃O₁₀)]⁺ 49.33

Data sourced from Dalton Transactions. rsc.org

Integration into Coordination Polymers and Nanomaterials

The functional versatility of 1,4,7,10-Tetraazacyclododecane derivatives extends to their use as building blocks in the construction of more complex architectures such as coordination polymers and advanced nanomaterials. cd-bioparticles.net Their ability to form stable complexes with a wide range of metal ions makes them valuable components in materials science.

Design of Hybrid Cyclen-based Nanostructures

Hybrid nanomaterials combine the properties of two or more different materials at the nanoscale, often resulting in synergistic or novel functionalities. mdpi.comfrontiersin.org Cyclen derivatives have been successfully integrated into various nanostructures, particularly those based on silica (B1680970), to create functional hybrid materials for diverse applications. nih.govresearchgate.net

One prominent strategy involves the grafting of cyclen derivatives onto the surface of nanoparticles. nih.gov For example, triethoxysilylated cyclen derivatives have been synthesized and anchored onto magnetic mesoporous silica nanoparticles (MMSNs). nih.govrsc.org This functionalization imparts the metal-chelating properties of cyclen to the high-surface-area nanoparticles. These hybrid nanostructures have demonstrated high efficiency and rapid kinetics for the adsorption of metal ions like Nickel(II) and Cobalt(II) from solutions. nih.gov The kinetic studies showed that metal uptake can reach 80% of the material's capacity within one to two hours. nih.gov

Another approach involves the direct incorporation of cyclen units into the framework of the nanomaterial during its synthesis. researchgate.net Cyclens possessing two triethoxysilyl groups have been used as co-monomers in the preparation of ethenylene-based periodic mesoporous organosilica nanoparticles (PMO NPs). researchgate.net This method results in nanorods where the cyclen's amino groups are integrated within the material's structure. These materials exhibit high specific surface areas and a significant capacity for metal uptake, reaching up to 3.9 mmol·g⁻¹. researchgate.net Furthermore, they have shown pronounced selectivity in the separation of rare earth elements from late transition metals through controlled adsorption and desorption processes. researchgate.net

The design of these hybrid cyclen-based nanostructures opens avenues for applications in areas such as environmental remediation for heavy metal removal, catalysis, and the development of theranostic agents for medical imaging and therapy. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for cyclen and its functionalized derivatives?

Cyclen is synthesized via macrocyclization strategies, often involving tosyl or mesyl protecting groups to stabilize intermediates. A key method involves reacting 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine (3 ) with cyclen precursors, followed by heating in concentrated sulfuric acid for macrocycle formation . Ethyl ester derivatives (e.g., 11 ) are synthesized via alkylation with bromoethyl acetate in DMF, while tris-tBu-DOTA (15 ) is prepared through stepwise deprotection and functionalization .

Q. What spectroscopic and crystallographic methods confirm cyclen derivative structures?

  • NMR spectroscopy : Broad signals in 1H^1H NMR at low pH (e.g., δ = 2.35–7.66 ppm) indicate hydrogen bonding in macrocyclic CH2_2 protons .
  • X-ray crystallography : Single-crystal structures (e.g., compounds 3 and 7 ) reveal bond lengths (C–N: 1.47 Å, N–S: 1.61–1.62 Å) and conformational differences in diamine chains (e.g., torsional angles of 66° vs. 179°) .
  • MALDI-TOF mass spectrometry : Validates metal complexes (e.g., Y3+^{3+}- or Lu3+^{3+}-DOTA) with mass differences up to 86 Da .

Q. How is cyclen applied in developing MRI contrast agents?

Cyclen derivatives like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate gadolinium(III) or other lanthanides, enhancing relaxivity for T1-weighted imaging. Redox-sensitive derivatives are designed to improve tissue specificity and reduce toxicity .

Advanced Research Questions

Q. How can cyclen synthesis be optimized for high-yield macrocyclization?

Macrocyclization efficiency depends on:

  • Protecting group strategy : Tosyl groups stabilize intermediates but require harsh deprotection (e.g., H2_2SO4_4 at 100°C for 72 hours) . Alternative routes using ethyl ester protection reduce side reactions .
  • Solvent and temperature : Reactions in DMF at 25°C improve regioselectivity during alkylation .
  • Metal templating : Mo(CO)3_3 fragments facilitate cyclen formation via η3^3-coordination, achieving yields >70% .

Q. What experimental factors influence the stability of cyclen-lanthanide complexes?

  • pH-dependent coordination : At low pH, hydrogen bonding (e.g., N–H···O distances of 3.09–3.17 Å) stabilizes specific conformers, while high pH promotes full deprotonation and 8-coordinate lanthanide binding .
  • Counterion effects : Chloride or acetate ions compete with carboxylate groups, altering complex stability constants by 1–2 orders of magnitude .

Q. How can slow complexation kinetics in cyclen-metal systems be addressed?

Kinetic bottlenecks arise from the transition from 4-coordinate (carboxylate-only) to 8-coordinate (N4_4O4_4) geometries. Strategies include:

  • Pre-organization : Rigidifying the macrocycle with bulky substituents (e.g., tris-tBu-DOTA) reduces activation energy (ΔG^\ddagger ≈ 8.4 kcal/mol) .
  • Microwave-assisted synthesis : Accelerates metal incorporation by enhancing ligand flexibility .

Q. How do structural variations in cyclen derivatives affect metal selectivity?

  • Side-chain functionalization : Adding maleimide or acetamidobutyl groups (e.g., compound 17 ) enhances selectivity for Y3+^{3+}, Ho3+^{3+}, or Lu3+^{3+} via steric and electronic effects .
  • Hybrid ligands : Combining cyclen with phosphonic (DOTMP) or propionic (DOTPA) acids tunes metal affinity for therapeutic radionuclides (e.g., 90^{90}Y) .

Q. How to resolve contradictions in cyclen complex structural data?

Discrepancies in crystallographic data (e.g., torsional angles in 3 vs. 7 ) arise from intermolecular hydrogen bonding and packing effects. Multi-technique validation (NMR, X-ray, and DFT calculations) is critical for accurate conformational analysis .

Methodological Guidance

  • Handling and safety : Use nitrile gloves and P95 respirators to avoid dermal/ocular exposure. Store cyclen derivatives at 4°C under inert gas to prevent hydrolysis .
  • Data interpretation : For NMR spectra, account for pH-induced line broadening by comparing with reference complexes (e.g., Lu-DOTA at pH 6.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-Cbz-cyclen
Reactant of Route 2
Reactant of Route 2
Bis-Cbz-cyclen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.